4'-Methylchrysoeriol

Beschreibung

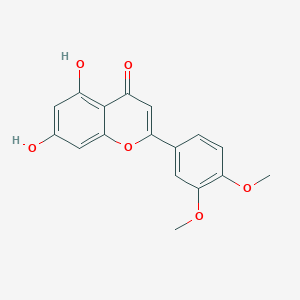

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-13-4-3-9(5-15(13)22-2)14-8-12(20)17-11(19)6-10(18)7-16(17)23-14/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLOMULCAJQEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197043 | |

| Record name | Kampferol-3,4'-dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4712-12-3 | |

| Record name | Kampferol-3,4'-dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,4'-dimethoxyflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Kampferol-3,4'-dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAMPFEROL-3,4'-DIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FHI2X224O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4'-Methylchrysoeriol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 4'-Methylchrysoeriol, a naturally occurring flavonoid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data-driven insights and experimental methodologies.

Physicochemical Properties

This compound, also known as 5,7-Dihydroxy-3',4'-dimethoxyflavone, is a methylated derivative of the flavone (B191248) luteolin. Its fundamental physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₄O₆ | [1][2] |

| Molecular Weight | 314.29 g/mol | [1][2] |

| CAS Number | 4712-12-3 | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | 244 °C (decomposes) | [2] |

| Boiling Point (Predicted) | 538.3 ± 50.0 °C | [2] |

| Density (Predicted) | 1.402 ± 0.06 g/cm³ | [2] |

| Solubility | - In DMSO: 20.83 mg/mL (66.28 mM) - In Water: < 0.1 mg/mL (insoluble) | [2] |

| pKa (Predicted) | 6.49 ± 0.40 | [2] |

| LogP (Predicted) | 2.970 | [2] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public spectral databases. However, data for the closely related compound, chrysoeriol (B190785) (4',5,7-trihydroxy-3'-methoxyflavone), which differs by the absence of a methyl group at the 4'-position, can provide valuable insights. The presence of the additional methoxy (B1213986) group in this compound would lead to predictable shifts in the NMR spectra and minor changes in the IR and Mass Spectra.

Note: The following data is for chrysoeriol and should be used as a reference with the structural difference in mind.

| Spectrum | Characteristic Peaks | Source(s) |

| ¹H NMR (in Methanol-d4) | Signals corresponding to aromatic protons and a methoxy group. | [3] |

| ¹³C NMR (in Methanol-d4) | Resonances for carbonyl, aromatic, and methoxy carbons. | [3] |

| Mass Spectrometry (MS) | The molecular ion peak and characteristic fragmentation patterns of the flavonoid core. | [4] |

| UV-Vis Spectroscopy | Absorption maxima characteristic of the flavone structure. | [5] |

| Infrared (IR) Spectroscopy | Vibrational bands for hydroxyl, carbonyl, and aromatic C-H and C=C bonds. | [6] |

Biological Activity and Signaling Pathways

This compound is a potent inhibitor of human Cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the metabolic activation of procarcinogens.[7][8][9][10]

| Target | IC₅₀ | Source(s) |

| Human Cytochrome P450 1B1-dependent EROD | 19 nM | [2] |

This inhibitory activity suggests potential applications for this compound in cancer chemoprevention. The inhibition of CYP1B1 can prevent the conversion of estrogens into carcinogenic metabolites.[8][9]

Studies have also indicated that this compound possesses death receptor 5 promoter-enhancing activity, suggesting a potential role in inducing apoptosis in cancer cells.[2]

Due to limited specific data on this compound, the following biological activities and signaling pathway information are for the related compound, chrysoeriol . Given their structural similarity, it is plausible that this compound may exhibit similar effects.

-

Anti-inflammatory Activity: Chrysoeriol has been shown to exert anti-inflammatory effects by inhibiting the TLR4/MyD88 signaling pathway, which leads to the downregulation of NF-κB and AP-1 activation and a reduction in the expression of pro-inflammatory mediators like COX-2.[11][12]

-

Antioxidant Activity: Chrysoeriol demonstrates antioxidant properties through the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[13][14]

-

Anticancer Activity: Chrysoeriol has been reported to have anticancer effects in various cancer cell lines, involving the modulation of signaling pathways such as MAPK, PI3K/Akt, and STAT3.[11][15]

-

Melanogenesis Modulation: Chrysoeriol has been found to enhance melanogenesis by modulating the MAPK, AKT, PKA, and Wnt/β-catenin signaling pathways.[15]

Experimental Protocols

The following is a representative protocol for the 7-ethoxyresorufin-O-deethylation (EROD) assay, based on the methodology described by Shimada et al. (2009).[7]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on human CYP1B1 activity.

Materials:

-

Recombinant human CYP1B1 enzyme

-

NADPH regenerating system

-

7-Ethoxyresorufin (substrate)

-

Resorufin (B1680543) (standard)

-

Potassium phosphate (B84403) buffer

-

This compound

-

96-well microplate reader with fluorescence detection

Procedure:

-

Reaction Mixture Preparation: Prepare a standard reaction mixture (e.g., 1.5 mL total volume) containing recombinant CYP1B1 (e.g., 3.3 nM) in a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 5 minutes).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 7-ethoxyresorufin, and an NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction, typically by adding a solvent like acetonitrile.

-

Fluorescence Measurement: Measure the fluorescence of the product, resorufin, using a microplate reader (e.g., excitation at 530 nm and emission at 590 nm).

-

Data Analysis: Calculate the rate of resorufin formation for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.

Conclusion

This compound is a flavonoid with significant potential, particularly as a potent and selective inhibitor of CYP1B1. This activity highlights its promise as a chemopreventive agent. While detailed spectroscopic and biological data for this compound are still emerging, studies on the closely related compound chrysoeriol suggest a broader range of activities, including anti-inflammatory and antioxidant effects, through the modulation of key cellular signaling pathways. Further research is warranted to fully elucidate the pharmacological profile of this compound and its therapeutic potential.

References

- 1. CAS 4712-12-3 | this compound [phytopurify.com]

- 2. This compound CAS#: 4712-12-3 [m.chemicalbook.com]

- 3. acgpubs.org [acgpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Reverse Type I Binding Spectra of Human Cytochrome P450 1B1 Induced by Flavonoid, Stilbene, Pyrene, Naphthalene, Phenanthrene, and Biphenyl Derivatives That Inhibit Catalytic Activity: A Structure-Function Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. Structure-Function Relationships of Inhibition of Human Cytochromes P450 1A1, 1A2, 1B1, 2C9, and 3A4 by 33 Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function [mdpi.com]

- 14. Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Enigmatic Flavonoid: A Technical Guide to the Natural Sources and Isolation of 4'-Methylchrysoeriol

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural origins and isolation methodologies of 4'-Methylchrysoeriol (5,7-Dihydroxy-3',4'-dimethoxyflavone), a bioactive flavonoid of interest in the scientific community. This document provides a consolidated resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been identified in a select number of plant species. While comprehensive quantitative data across a wide range of sources remains an area for further research, existing studies have confirmed its presence in the following plants:

| Plant Species | Part of Plant | Reported Yield |

| Soymida febrifuga | Stem Bark | 35 mg (from an unspecified amount of plant material) |

| Cassia alata | Leaves | 9.5 mg (from an unspecified amount of plant material) |

| Eupatorium odoratum | Aerial Parts | Presence confirmed, quantitative yield not specified |

Note: The yields mentioned are as reported in the cited literature, where the initial quantity of plant material was not always specified. This highlights a need for further quantitative studies to enable direct comparisons.

Experimental Protocols for Isolation

The isolation of this compound from plant matrices typically involves solvent extraction followed by chromatographic separation. The following is a generalized protocol based on established methods for flavonoid isolation.

I. Extraction

-

Plant Material Preparation: The selected plant material (e.g., dried and powdered leaves or stem bark) is the starting point.

-

Solvent Extraction: Maceration or soxhlet extraction with a suitable solvent is performed. Methanol is a commonly used solvent for the extraction of flavonoids. The plant material is soaked or continuously extracted with the solvent to draw out the desired compounds.

-

Concentration: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

II. Fractionation and Purification

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. Flavonoids like this compound are typically found in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is n-hexane-ethyl acetate, starting with 100% n-hexane and progressively increasing the proportion of ethyl acetate.

-

-

Fraction Collection and Analysis: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify fractions containing the target compound. Fractions with similar TLC profiles are pooled.

-

Crystallization: The pooled fractions are concentrated, and the purified this compound can be obtained by crystallization from a suitable solvent such as methanol.

Below is a graphical representation of a general experimental workflow for the isolation of this compound.

The Biosynthesis of 4'-Methylchrysoeriol in Plants: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the enzymatic pathway, quantitative data, and experimental protocols for the synthesis of the bioactive flavonoid, 4'-Methylchrysoeriol.

Introduction

This compound, a methoxylated flavone (B191248), has garnered significant scientific interest due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. As a derivative of luteolin (B72000), its biosynthesis in plants involves a series of enzymatic reactions that are part of the broader flavonoid pathway, culminating in a specific methylation step. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, with a focus on quantitative data and detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. A series of core enzymes collaboratively synthesize the flavone backbone, which is subsequently modified to yield this compound. The pathway can be conceptualized in two main stages: the formation of the luteolin precursor and its subsequent methylation.

The typical biosynthetic route involves eight enzymatic steps. However, research has demonstrated the feasibility of a shortened, four-step pathway in engineered systems, utilizing five key enzymes: Phenylalanine Ammonia Lyase (PAL), Chalcone (B49325) Synthase (CHS), Flavone Synthance (FNS), Flavonoid 3'-Hydroxylase (F3'H), and an O-Methyltransferase (OMT).[1]

Key Enzymes and Reactions:

-

Phenylalanine Ammonia Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.

-

Cinnamic Acid 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A to form p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Chalcone Isomerase (CHI): Isomerizes naringenin chalcone to its flavanone (B1672756) form, naringenin.

-

Flavone Synthase (FNS): Introduces a double bond in the C-ring of naringenin to produce the flavone apigenin (B1666066).

-

Flavonoid 3'-Hydroxylase (F3'H): Hydroxylates apigenin at the 3' position of the B-ring to yield luteolin.

-

O-Methyltransferase (OMT): The final and specific step, where an OMT, such as the rice-derived 3'-O-methyltransferase ROMT-9, catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of luteolin, forming chrysoeriol (B190785) (3'-O-methylated luteolin).[2][3][4]

Quantitative Data on this compound Biosynthesis

The efficiency of this compound production, particularly in engineered microbial systems, is a key area of research. Quantitative data provides insights into enzyme performance and pathway optimization.

| Enzyme/System | Substrate | Product | Titer/Yield | Organism/System | Reference |

| ROMT-9 (Wild-Type) | Luteolin | Chrysoeriol | 55 mg/L from 200 mg/L luteolin in 24h | Escherichia coli | [2] |

| ROMT-9 (L34Q variant) | Luteolin | Chrysoeriol | >85 mg/L from 200 mg/L luteolin in 24h | Escherichia coli | [2] |

| ROMT-9 (W284A variant) | Luteolin | Chrysoeriol | >85 mg/L from 200 mg/L luteolin in 24h | Escherichia coli | [2] |

| SpnK | Luteolin | Chrysoeriol | 15% conversion of 30 µM luteolin | Saccharopolyspora spinosa OMT in a microbial host | [4] |

| Engineered Pathway | Glucose | Chrysoeriol | 85 mg/L | Escherichia coli expressing ROMT-9 | [5] |

Experimental Protocols

This section outlines detailed methodologies for key experiments involved in the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of Flavonoid O-Methyltransferases (OMTs)

This protocol describes the expression of an OMT, such as ROMT-9, in E. coli for subsequent characterization.

-

Gene Cloning: The coding sequence of the OMT is amplified by PCR and cloned into an expression vector (e.g., pET series) containing a suitable tag for purification (e.g., His-tag).

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression:

-

Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to culture at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance soluble protein expression.

-

-

Cell Lysis and Purification:

-

Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.

-

Purify the supernatant containing the His-tagged protein using a Ni-NTA affinity chromatography column according to the manufacturer's instructions.

-

Elute the purified protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

-

Protein Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity. Determine the protein concentration using a standard method (e.g., Bradford assay).

In Vitro O-Methyltransferase Activity Assay

This protocol is used to determine the enzymatic activity of a purified OMT.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1-10 µg of purified OMT

-

100 µM Luteolin (substrate)

-

200 µM S-adenosyl-L-methionine (SAM) (methyl donor)

-

10 mM MgCl₂ (optional, as some OMTs are Mg²⁺-dependent)

-

Bring the final volume to 100 µL with sterile water.

-

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol (B129727) or by heating.

-

Analysis: Analyze the reaction products by HPLC to quantify the amount of chrysoeriol formed.

HPLC Analysis of Luteolin and Chrysoeriol

This method allows for the separation and quantification of the substrate and product of the OMT reaction.[6][7]

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using:

-

Solvent A: Water with 0.1% formic acid or acetic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

-

-

Gradient Program: A typical gradient might be:

-

0-5 min: 10% B

-

5-25 min: Linear gradient from 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: Linear gradient from 90% to 10% B

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Quantification: Create a standard curve for both luteolin and chrysoeriol of known concentrations to quantify the amounts in the experimental samples. The limit of detection for chrysoeriol can be around 1.76 μg/mL.[6]

Mandatory Visualizations

Biosynthetic Pathway of this compound

Caption: The biosynthetic pathway of this compound from L-Phenylalanine.

Experimental Workflow for OMT Characterization

Caption: A typical experimental workflow for the characterization of an O-Methyltransferase.

Conclusion

The biosynthesis of this compound is a well-defined pathway that offers multiple points for optimization, particularly in the final methylation step catalyzed by O-methyltransferases. The ability to heterologously express and engineer these enzymes has opened avenues for the microbial production of this valuable bioactive compound. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers aiming to further investigate and harness the therapeutic potential of this compound. The continued exploration of novel OMTs from diverse plant sources and the application of protein engineering strategies are expected to further enhance production efficiency and facilitate the development of novel pharmaceuticals and nutraceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Engineering of flavonoid 3'-O-methyltransferase for improved biosynthesis of chrysoeriol in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Engineering of flavonoid 3′-O-methyltransferase for improved biosynthesis of chrysoeriol in Escherichia coli | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Engineering Nicotiana benthamiana for chrysoeriol production using synthetic biology approaches [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of Luteolin, Apigenin and Chrysoeriol in Tecoma stans by RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]

4'-Methylchrysoeriol: A Secondary Metabolite with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methylchrysoeriol, a flavonoid and secondary metabolite, is a methoxylated derivative of luteolin. As a member of the flavonoid class of polyphenolic compounds, it is anticipated to possess a range of biological activities. Flavonoids, in general, are recognized for their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of this compound's role as a secondary metabolite, with a focus on its biological activities, underlying signaling pathways, and the experimental methodologies used for its investigation. While direct research on this compound is emerging, this guide also draws upon the more extensive research on its close structural analog, chrysoeriol (B190785), to provide a broader context and suggest potential avenues for future investigation.

Physicochemical Properties and Bioavailability

This compound, also known as 5,7-dihydroxy-3',4'-dimethoxyflavone, is a relatively hydrophobic molecule. Its structure, featuring two methoxy (B1213986) groups, influences its solubility and potential for crossing cellular membranes, which in turn affects its bioavailability and pharmacological activity.

Biological Activities and Therapeutic Potential

Current research, although limited, points towards this compound having significant biological effects, particularly in the realm of cancer therapy. The closely related compound, chrysoeriol, has been more extensively studied and demonstrates a wide array of pharmacological effects that may be shared or varied in this compound.

Anticancer Activity

One of the most significant findings for this compound is its potent and selective inhibition of cytochrome P450 1B1 (CYP1B1), an enzyme overexpressed in many human cancers and implicated in the metabolic activation of pro-carcinogens.[1] This inhibitory action suggests a potential role for this compound in cancer chemoprevention and therapy. Additionally, studies have indicated that this compound possesses death receptor 5 (DR5) promoter-enhancing activity, which could sensitize cancer cells to apoptosis.

Chrysoeriol has demonstrated significant antiproliferative activity against various cancer cell lines, including lung, cervical, and colon cancer.[2][3] It has been shown to induce autophagy and cell cycle arrest in human lung carcinoma cells.[3]

Anti-Inflammatory Activity

While direct studies on the anti-inflammatory properties of this compound are not yet widely available, research on chrysoeriol provides a strong basis for its potential in this area. Chrysoeriol has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[1][4] This is achieved through the modulation of key signaling pathways such as the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)-mediated pathway, leading to the downregulation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1]

Antioxidant Activity

The antioxidant properties of flavonoids are well-established, and chrysoeriol is no exception. It has been reported to possess antioxidant activity, which is a common feature of phenolic compounds capable of scavenging free radicals.[2] The antioxidant effects of chrysoeriol are mediated, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.

Neuroprotective Effects

The potential neuroprotective effects of this compound are an area of growing interest. Chrysoeriol has been shown to exhibit neuroprotective actions in animal models, suggesting its potential in the context of neurodegenerative diseases.[2][4]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for this compound and its close analog, chrysoeriol. This allows for a comparative overview of their potency in various biological assays.

Table 1: Quantitative Data for this compound

| Biological Activity | Assay | Target | Cell Line/System | IC50 Value | Reference |

| Anticancer | Enzyme Inhibition | Cytochrome P450 1B1 | Human recombinant | 19 nM | [1] |

Table 2: Quantitative Data for Chrysoeriol

| Biological Activity | Assay | Target/Cell Line | IC50 Value | Reference |

| Anticancer | Proliferation Assay | A549 (Lung Carcinoma) | ~15 µM | [3] |

| Anticancer | Proliferation Assay | MRC-5 (Normal Lung Fibroblast) | ~93 µM | [3] |

| Antibacterial | MIC Assay | E. faecalis | 1 µg/ml | [5] |

| Antibacterial | MIC Assay | B. subtilis | 1 µg/ml | [5] |

| Antibacterial | MIC Assay | S. aureus | 0.25 µg/ml | [5] |

| Antibacterial | MIC Assay | P. aeruginosa | 0.12 µg/ml | [5] |

| Antibacterial | MIC Assay | K. pneumoniae | 0.25 µg/ml | [5] |

| Antibacterial | MIC Assay | E. coli | 0.06 µg/ml | [5] |

Signaling Pathways

The biological activities of flavonoids like this compound are mediated through their interaction with various cellular signaling pathways. While specific pathways for this compound are still under investigation, the pathways modulated by chrysoeriol offer valuable insights.

Anti-Inflammatory Signaling Pathway (Chrysoeriol)

Chrysoeriol has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by targeting the TLR4/MyD88 signaling pathway.[1] This inhibition leads to the downstream suppression of NF-κB and AP-1 activation, as well as the phosphorylation of mitogen-activated protein kinases (MAPKs), ultimately reducing the expression of pro-inflammatory genes like COX-2.[1]

Caption: Anti-inflammatory signaling pathway of Chrysoeriol.

Antioxidant Signaling Pathway (Chrysoeriol)

The antioxidant effects of chrysoeriol are associated with the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes.

Caption: Antioxidant signaling pathway of Chrysoeriol via Nrf2.

Experimental Protocols

The following sections detail generalized methodologies for key experiments cited in the study of flavonoids like chrysoeriol and this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer and normal cell lines.

Methodology:

-

Cell Seeding: Plate cells (e.g., A549, MRC-5) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

Objective: To investigate the effect of this compound on the protein expression levels of key signaling molecules.

Methodology:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p38, p-ERK1/2, Nrf2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the levels of cytokines or other proteins in cell culture supernatants or tissue homogenates.

Methodology:

-

Sample Collection: Collect cell culture supernatants or prepare tissue homogenates from treated and control groups.

-

Assay Procedure: Perform the ELISA according to the manufacturer's instructions for the specific protein of interest (e.g., TNF-α, IL-1β, IL-6).

-

Standard Curve: Generate a standard curve using recombinant protein standards provided in the kit.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the concentration of the target protein in the samples by interpolating from the standard curve.

Caption: General experimental workflow for investigating this compound.

Conclusion and Future Directions

This compound is an emerging secondary metabolite with promising therapeutic potential, particularly in the field of oncology due to its potent and selective inhibition of CYP1B1. While current research is limited, the extensive studies on its structural analog, chrysoeriol, provide a strong rationale for further investigation into the anti-inflammatory, antioxidant, and neuroprotective properties of this compound.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the efficacy of this compound in a broader range of cancer cell lines and in models of inflammation, oxidative stress, and neurodegeneration.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound to understand its molecular mechanisms.

-

Comparative Studies: Directly comparing the biological activities and potency of this compound with chrysoeriol and other related flavonoids to establish structure-activity relationships.

-

In Vivo Efficacy and Safety: Conducting preclinical animal studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

The continued exploration of this compound holds the potential to uncover a novel and effective natural compound for the development of new therapeutic agents for a variety of diseases.

References

- 1. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Health Benefits and Pharmacological Aspects of Chrysoeriol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

A Technical Guide to the Spectroscopic Data of 4'-Methylchrysoeriol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4'-Methylchrysoeriol, a methylated flavone (B191248) with potential applications in various research fields. This document summarizes its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for data acquisition, and illustrates a general workflow for its isolation and analysis.

Spectroscopic Data of this compound

This compound, also known as 5,7-dihydroxy-3',4'-dimethoxyflavone, has the molecular formula C₁₇H₁₄O₆ and a molecular weight of 314.29 g/mol . Its structure has been elucidated using various spectroscopic techniques, primarily NMR and MS.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (100 MHz) [1]

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 6.94 | s | |

| 6 | 6.71 | d | 2.0 |

| 8 | 6.95 | d | 2.0 |

| 2' | 7.54 | d | 2.0 |

| 5' | 7.22 | d | 8.0 |

| 6' | 7.54 | dd | 8.0, 2.0 |

| 3'-OCH₃ | 3.92 | s | |

| 4'-OCH₃ | 3.98 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz) [1]

| Position | Chemical Shift (δ, ppm) |

| 2 | 148.9 |

| 3 | 135.7 |

| 4 | 176.7 |

| 5 | 160.8 |

| 6 | 97.5 |

| 7 | 164.0 |

| 8 | 96.4 |

| 9 | 151.5 |

| 10 | 107.7 |

| 1' | 120.6 |

| 2' | 134.9 |

| 3' | 116.8 |

| 4' | 160.4 |

| 5' | 116.8 |

| 6' | 134.9 |

| 3'-OCH₃ | 56.0 |

| 4'-OCH₃ | 56.1 |

1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition. Fragmentation patterns can further aid in structure elucidation.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M]⁺ | 314 |

The mass spectrum of this compound shows a molecular ion peak at m/z 314, which corresponds to its molecular weight.[1]

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the NMR and MS data for flavonoids like this compound.

2.1. NMR Spectroscopy Protocol

2.1.1. Sample Preparation A few milligrams of the purified this compound are dissolved in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.[2] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.[2]

2.1.2. Data Acquisition ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a Bruker Avance spectrometer operating at a frequency of 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C.[3][4] Standard pulse sequences are used to acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.

2.2. Mass Spectrometry Protocol

2.2.1. Sample Preparation and Chromatography The sample is dissolved in a suitable solvent like methanol.[5] Chromatographic separation is often performed using a liquid chromatography (LC) system, such as an Agilent 1200 series, coupled to the mass spectrometer. A C18 column is commonly used with a gradient elution of mobile phases like water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).[5]

2.2.2. Mass Spectrometry Analysis Mass spectrometric analysis can be carried out using an instrument such as a triple quadrupole or a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.[6][7] The analysis can be performed in both positive and negative ion modes to obtain comprehensive fragmentation data.[7] Typical ESI conditions include a capillary voltage of around 4000 V, a gas temperature of 300 °C, and a nitrogen gas flow of 10 L/min.[6]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the isolation and spectroscopic analysis of this compound from a plant source.

Caption: Workflow for Isolation and Spectroscopic Analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 4'-Methylchrysoeriol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methylchrysoeriol, a naturally occurring O-methylated flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, with a particular focus on its interactions with key cellular signaling pathways and enzymes. Drawing upon available preclinical data, this document outlines its inhibitory effects on cytochrome P450 enzymes and its modulatory role in the PI3K/Akt/mTOR, MAPK, and NF-κB signaling cascades. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and drug development endeavors.

Introduction

This compound is a flavonoid distinguished by a methyl group at the 4'-position of the B-ring of the chrysoeriol (B190785) backbone. While much of the existing research has focused on its parent compound, chrysoeriol, emerging evidence suggests that this compound possesses unique and potent biological activities. This guide synthesizes the current understanding of its molecular mechanisms, providing a foundational resource for researchers exploring its therapeutic potential in areas such as cancer and inflammatory diseases.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄O₆ | [1] |

| Molecular Weight | 314.29 g/mol | [1] |

| Melting Point | 244 °C (decomposes) | [2] |

| Boiling Point | 538.3±50.0 °C (Predicted) | [2] |

| Density | 1.402±0.06 g/cm³ (Predicted) | [2] |

| Solubility | DMSO: 20.83 mg/mL (66.28 mM)Water: < 0.1 mg/mL (insoluble) | [2] |

| Appearance | Light yellow to yellow solid | [2] |

| Storage | Store at -20°C | [2] |

Core Mechanism of Action: Enzyme Inhibition

Potent and Selective Inhibition of Cytochrome P450 1B1 (CYP1B1)

One of the most well-documented activities of this compound is its potent and selective inhibition of the human cytochrome P450 1B1 (CYP1B1) enzyme.[3][4] CYP1B1 is involved in the metabolic activation of pro-carcinogens and the metabolism of steroids, making it a significant target in cancer research.

Quantitative Data: CYP1B1 Inhibition

| Compound | Target | Assay | IC₅₀ | Reference |

| This compound | Human P450 1B1-dependent EROD | Ethoxyresorufin-O-deethylase (EROD) assay | 19 nM | [3] |

The low nanomolar IC₅₀ value highlights the high potency of this compound as a CYP1B1 inhibitor. This inhibitory action is a key aspect of its potential anticancer properties, as it can prevent the metabolic activation of carcinogenic compounds within tumor cells where CYP1B1 is often overexpressed.

Modulation of Key Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, extensive research on the closely related compound, chrysoeriol, provides a strong predictive framework for its mechanism of action. The addition of a methyl group at the 4'-position may influence the potency and selectivity of these interactions.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Chrysoeriol has been shown to suppress this pathway, leading to apoptosis in cancer cells. It is highly probable that this compound exerts similar effects.

The proposed mechanism involves the inhibition of phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR.[5] This leads to a downstream cascade of events that ultimately promote apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, including ERK, JNK, and p38, plays a crucial role in transmitting extracellular signals to the cellular machinery that governs processes like cell proliferation, differentiation, and apoptosis.[6] Chrysoeriol has been demonstrated to modulate MAPK signaling, often in a context-dependent manner.[7] For instance, in inflammatory responses, chrysoeriol can inhibit the phosphorylation of p38 MAPK.[7]

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response, and its aberrant activation is implicated in various chronic inflammatory diseases and cancers.[8] Chrysoeriol has been identified as a potent inhibitor of the NF-κB pathway.[9] This inhibition is thought to occur through the suppression of the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the active NF-κB p65 subunit.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for chrysoeriol and are adaptable for the study of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1B1 Inhibition

This assay measures the catalytic activity of CYP1B1 by quantifying the conversion of the substrate ethoxyresorufin to the fluorescent product resorufin (B1680543).

Materials:

-

Recombinant human CYP1B1 enzyme

-

Ethoxyresorufin

-

NADPH

-

Resorufin (for standard curve)

-

Potassium phosphate (B84403) buffer

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, recombinant human CYP1B1, and varying concentrations of this compound (or vehicle control).

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding ethoxyresorufin and NADPH.

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

-

Measure the fluorescence of resorufin using a plate reader (excitation ~530 nm, emission ~590 nm).

-

Generate a standard curve using known concentrations of resorufin.

-

Calculate the rate of resorufin formation and determine the IC₅₀ value for this compound.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms, in cell lysates.

Materials:

-

Cell lines of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, anti-p-p65, anti-p65)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and treat with various concentrations of this compound for a specified time. Include appropriate positive and negative controls.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cell lines of interest

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

This compound is a promising natural compound with a multifaceted mechanism of action. Its potent inhibition of CYP1B1, coupled with its likely modulation of the PI3K/Akt/mTOR, MAPK, and NF-κB signaling pathways, underscores its therapeutic potential in cancer and inflammatory disorders. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate research and development of this compound as a novel therapeutic agent. Further studies are warranted to delineate the specific molecular interactions of this compound and to validate its efficacy and safety in preclinical and clinical settings.

References

- 1. CAS 4712-12-3 | this compound [phytopurify.com]

- 2. This compound CAS#: 4712-12-3 [m.chemicalbook.com]

- 3. This compound | CAS#:4712-12-3 | Chemsrc [chemsrc.com]

- 4. Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suppression of PI3K/Akt/mTOR pathway in chrysoeriol-induced apoptosis of rat C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

4'-Methylchrysoeriol: A Flavonoid with Therapeutic Potential

An In-depth Technical Guide on the Biological Activity of 4'-Methylchrysoeriol for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring O-methylated flavonoid, a class of compounds renowned for their diverse pharmacological activities. As a derivative of chrysoeriol (B190785), which itself is a methoxy (B1213986) derivative of luteolin, this compound is anticipated to possess a spectrum of biological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the known biological activities of this compound and its parent compound, chrysoeriol, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Note: Specific experimental data for this compound is limited in the current scientific literature. Therefore, this guide will primarily focus on the well-documented biological activities of its parent compound, chrysoeriol, which are expected to be largely comparable.

Core Biological Activities

Chrysoeriol has demonstrated significant potential in several key therapeutic areas. Its biological activities are multifaceted, often involving the modulation of multiple signaling pathways.

Anticancer Activity

Chrysoeriol exhibits potent anticancer effects across various cancer cell lines.[1] Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[1] One study highlighted that chrysoeriol displayed significant antiproliferative activity against human lung cancer A549 cells.[2]

Anti-inflammatory Activity

Chrysoeriol has been shown to possess significant anti-inflammatory properties. It can ameliorate acute skin inflammation and has demonstrated reno-protective effects against acute kidney injury in animal models.[1] In vitro studies have further substantiated its anti-inflammatory effects.[1] The anti-inflammatory mechanism of chrysoeriol involves the inhibition of key inflammatory mediators and signaling pathways. Specifically, it has been shown to ameliorate Toll-like receptor 4 (TLR4)-mediated inflammatory responses by inhibiting the activation of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), as well as suppressing the phosphorylation of phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK).[3][4]

Antioxidant Properties

Chrysoeriol is a potent antioxidant, a property attributed to the phenolic hydroxyl groups in its structure.[5] These groups can donate hydrogen atoms to scavenge free radicals, thereby mitigating oxidative stress.[5] Studies have shown that chrysoeriol can protect against hydrogen peroxide (H₂O₂)-induced oxidative stress in retinal pigment epithelium (RPE) cells, suggesting its potential in preventing conditions like age-related macular degeneration.[6] This protective effect is mediated, in part, through the activation of the Nrf2 signaling pathway and modulation of mitochondrial function.[6][7]

Neuroprotective Effects

Emerging evidence suggests that chrysoeriol possesses neuroprotective properties.[8] It has shown potential in animal models of neurological disorders.[1] For instance, chrysin (B1683763), a related flavonoid, has been demonstrated to protect against the degeneration of dopaminergic neurons in a rat model of Parkinson's disease, improving motor, learning, and memory functions.[9] While direct evidence for this compound is pending, the neuroprotective effects of similar flavonoids are promising.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of chrysoeriol and a specific finding for this compound.

| Compound | Biological Activity | Assay/Model | Cell Line/Target | IC₅₀ / EC₅₀ | Reference(s) |

| Chrysoeriol | Anticancer | Antiproliferative Assay | Human Lung Cancer (A549) | 15 µM | [2] |

| Chrysoeriol | Anticancer | Cytotoxicity Assay | Normal Lung Fibroblast (MRC-5) | 93 µM | [2] |

| Chrysoeriol | Anti-inflammatory | sEH Inhibition Assay | Soluble Epoxide Hydrolase | 11.6 ± 2.9 µg/mL | [10] |

| This compound | Enzyme Inhibition | EROD Assay | Human Cytochrome P450 1B1 | 19 nM | [11] |

IC₅₀: Half-maximal inhibitory concentration. EROD: Ethoxyresorufin-O-deethylase.

Signaling Pathways Modulated by Chrysoeriol

The biological activities of chrysoeriol are underpinned by its ability to modulate key intracellular signaling pathways.

Anti-inflammatory Signaling

Chrysoeriol exerts its anti-inflammatory effects by targeting the TLR4/MyD88 signaling pathway. Upon stimulation by lipopolysaccharide (LPS), TLR4 activation typically leads to the downstream activation of NF-κB and AP-1, resulting in the expression of pro-inflammatory cytokines and enzymes like COX-2. Chrysoeriol inhibits this cascade by suppressing the phosphorylation of PI3K/Akt and MAPKs (p38), thereby preventing the activation of NF-κB and AP-1.[3][4]

Caption: Anti-inflammatory signaling pathway modulated by Chrysoeriol.

Antioxidant Signaling Pathway

Chrysoeriol enhances the cellular antioxidant defense system by activating the Nrf2 signaling pathway. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). Chrysoeriol promotes the nuclear translocation of Nrf2, thereby bolstering the cell's capacity to neutralize reactive oxygen species (ROS).[7][12]

Caption: Antioxidant (Nrf2) signaling pathway activated by Chrysoeriol.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the biological activities of this compound.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[13] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[14]

-

Treatment: Treat the cells with varying concentrations of this compound (or a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][15]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14][15]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value can be determined by plotting cell viability against the logarithm of the compound concentration.

Caption: General workflow for the MTT cell viability assay.

Protein Expression Analysis: Western Blotting for MAPK Pathway

Western blotting is a widely used technique to detect specific proteins in a sample and is crucial for investigating the modulation of signaling pathways like the MAPK pathway.

Principle: This method involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein (e.g., phosphorylated and total forms of p38, ERK, and JNK).

Protocol:

-

Cell Lysis: After treating cells with this compound and/or a stimulant (e.g., LPS), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit to ensure equal loading.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target MAPK proteins (e.g., anti-phospho-p38, anti-p38) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Antioxidant Capacity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[16][17]

Principle: DPPH is a stable free radical that has a deep violet color in solution with a maximum absorbance at around 517 nm.[17] When DPPH encounters a proton-donating substance such as an antioxidant, the radical is scavenged, and the color of the solution changes to a pale yellow, resulting in a decrease in absorbance.[17]

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol.[18] Prepare a series of dilutions of this compound and a positive control (e.g., ascorbic acid or Trolox).

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a defined volume of the DPPH solution with different concentrations of the test compound.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).[19]

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[19]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

Conclusion

This compound, as a member of the flavonoid family, holds considerable promise as a therapeutic agent. Based on the extensive research on its parent compound, chrysoeriol, it is likely to exhibit significant anticancer, anti-inflammatory, antioxidant, and neuroprotective activities. The modulation of key signaling pathways such as MAPK, NF-κB, and Nrf2 appears to be central to these effects. This technical guide provides a foundational understanding of these biological activities and the experimental protocols required for their investigation. Further research is warranted to specifically delineate the pharmacological profile of this compound and to explore its full therapeutic potential in preclinical and clinical settings.

References

- 1. Health Benefits and Pharmacological Aspects of Chrysoeriol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Health Benefits and Pharmacological Aspects of Chrysoeriol [mdpi.com]

- 3. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective role of chrysin in attenuating loss of dopaminergic neurons and improving motor, learning and memory functions in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory Activity of Flavonoids, Chrysoeriol and Luteolin-7-O-Glucopyranoside, on Soluble Epoxide Hydrolase from Capsicum chinense | MDPI [mdpi.com]

- 11. This compound CAS#: 4712-12-3 [m.chemicalbook.com]

- 12. Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. bds.berkeley.edu [bds.berkeley.edu]

- 15. cyrusbio.com.tw [cyrusbio.com.tw]

- 16. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

4'-Methylchrysoeriol as a Cytochrome P450 1B1 Inhibitor: A Technical Guide

Introduction

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are crucial for the metabolism of a wide array of endogenous and exogenous compounds.[1][2] Unlike many other CYP isoforms primarily located in the liver, CYP1B1 is expressed in extrahepatic tissues such as the mammary glands, prostate, ovaries, and uterus.[1][3] Critically, CYP1B1 is frequently overexpressed in a broad spectrum of human cancers while exhibiting minimal expression in corresponding normal tissues, making it an attractive and specific target for anticancer drug development.[4][5][6]

The oncogenic role of CYP1B1 is largely attributed to its metabolic activity. The enzyme is involved in the activation of procarcinogens, including polycyclic aromatic hydrocarbons (PAHs) and aromatic amines, into their ultimate carcinogenic forms which can form DNA adducts and initiate carcinogenesis.[1][7][8] Furthermore, CYP1B1 catalyzes the 4-hydroxylation of 17β-estradiol, a metabolic pathway leading to the formation of carcinogenic quinone metabolites implicated in the development of hormone-dependent cancers.[3][4][9] Given its pivotal role in cancer initiation and progression, the inhibition of CYP1B1 is a promising strategy for both cancer prevention and therapy.[2][4]

4'-Methylchrysoeriol, a methoxyflavonoid, has emerged as a potent inhibitor of CYP1B1. This technical guide provides a comprehensive overview of its inhibitory properties, the signaling pathways involved, and the experimental methodologies used for its evaluation.

Quantitative Data Presentation

The inhibitory potency of this compound against human CYP1B1 has been quantified, demonstrating its potential as a highly effective inhibitor. The available data is summarized below. For context, data for the related parent compound, chrysoeriol, is also included to highlight the structure-activity relationship.

| Compound | Target Enzyme | IC50 Value | Inhibition Type | Substrate | Reference |

| This compound | Human CYP1B1 | 19 nM | Not specified | 7-Ethoxyresorufin (B15458) | [10][11] |

| Chrysoeriol | Human CYP1B1 | Not specified | Competitive | 7-Ethoxyresorufin | [12] |

| Chrysoeriol | Human CYP1A1 | Not specified | Competitive | 7-Ethoxyresorufin | [12] |

Note: Chrysoeriol was found to be 5-fold more selective in inhibiting CYP1B1-mediated activity compared to CYP1A1-mediated activity.[12]

Signaling Pathways and Mechanism of Action

CYP1B1 activity is intertwined with key signaling pathways implicated in carcinogenesis. Its inhibition by compounds like this compound can modulate these pathways, contributing to their anti-cancer effects.

CYP1B1-Mediated Carcinogenesis: CYP1B1 metabolizes various substrates, including environmental procarcinogens and endogenous estrogens. The metabolic activation of these compounds leads to the formation of reactive intermediates that can damage DNA, leading to mutations and initiating cancer. The inhibition of CYP1B1 by this compound directly blocks this crucial activation step.

Caption: CYP1B1 metabolic activation pathway and its inhibition.

Wnt/β-Catenin Signaling: Studies have shown that CYP1B1 can enhance cell proliferation and metastasis by activating the Wnt/β-catenin signaling pathway.[9] CYP1B1 upregulates key proteins in this pathway, such as β-catenin itself.[9][13] By inhibiting CYP1B1, this compound may downregulate this oncogenic signaling cascade.

Caption: Logical relationship of CYP1B1 inhibition on Wnt signaling.

Experimental Protocols

Evaluating the inhibitory potential of compounds like this compound requires specific and sensitive assays. Detailed methodologies for key experiments are outlined below.

Protocol 1: Fluorometric CYP1B1 Inhibition Assay (EROD Assay)

This protocol describes a common in vitro method to determine the IC50 value of an inhibitor against CYP1B1 using the fluorogenic substrate 7-ethoxyresorufin. The O-deethylation of this substrate by CYP1B1 produces the highly fluorescent product resorufin.

1. Materials and Reagents:

-

Recombinant human CYP1B1 enzyme

-

7-Ethoxyresorufin (substrate)

-

This compound (test inhibitor)

-

Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

96-well or 384-well black microplates

-

Fluorescence microplate reader

2. Experimental Procedure:

-

Prepare Reagent Solutions:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to make a high-concentration stock solution. Perform serial dilutions to create a range of test concentrations.

-

Prepare a working solution of 7-ethoxyresorufin in buffer. The final concentration should be near the Km value for CYP1B1 to ensure sensitivity.

-

Prepare the reaction buffer containing the NADPH regenerating system.

-

-

Assay Setup:

-

In the wells of the microplate, add a small volume of the test inhibitor dilutions (e.g., 1 µL). Include wells for a positive control (known inhibitor, e.g., α-naphthoflavone) and a negative control (solvent only).

-

Add the recombinant human CYP1B1 enzyme diluted in buffer to all wells.

-

Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction:

-

Initiate the enzymatic reaction by adding the 7-ethoxyresorufin substrate solution to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction (e.g., by adding acetonitrile).

-

Measure the fluorescence of the product, resorufin, using a microplate reader (e.g., excitation ~530 nm, emission ~590 nm).

-

3. Data Analysis:

-

Subtract the background fluorescence from wells containing no enzyme.

-

Calculate the percent inhibition for each concentration of this compound relative to the negative control (0% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Caption: Experimental workflow for a CYP1B1 EROD inhibition assay.

Protocol 2: Molecular Docking Study

Molecular docking is a computational method used to predict the binding mode and affinity of a ligand (inhibitor) within the active site of a target protein. This provides insights into the molecular interactions driving inhibition.

1. Preparation of Structures:

-

Receptor: Obtain the 3D crystal structure of human CYP1B1 from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model can be generated. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand: Generate the 3D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch). Perform energy minimization to obtain a stable conformation.

2. Docking Simulation:

-

Define Binding Site: Identify the active site of CYP1B1, which is characterized by the heme prosthetic group and surrounding amino acid residues. Define a grid box that encompasses this entire binding pocket.

-

Run Docking Algorithm: Use molecular docking software (e.g., AutoDock, GOLD, Glide) to systematically sample different conformations and orientations of this compound within the defined binding site. The program will calculate a binding score or energy for each pose.

3. Analysis of Results:

-

Binding Affinity: Analyze the predicted binding energies. Lower binding energy values typically indicate a more favorable interaction.

-

Binding Pose: Visualize the top-ranked docking poses. Examine the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between this compound and the amino acid residues in the CYP1B1 active site.[6][14] These interactions can explain the compound's inhibitory activity and selectivity.

Caption: Workflow for a molecular docking study.

Conclusion and Future Directions

This compound is a potent, nanomolar inhibitor of cytochrome P450 1B1. Its ability to block the metabolic activation of procarcinogens and carcinogenic estrogens makes it a compelling candidate for further investigation in cancer chemoprevention and therapy. The data strongly suggests that its mechanism of action involves direct inhibition of the enzyme's catalytic activity, which in turn can modulate oncogenic signaling pathways like Wnt/β-catenin.

Future research should focus on several key areas:

-

Selectivity Profiling: A comprehensive assessment of the inhibitory activity of this compound against a panel of other major CYP450 enzymes is necessary to confirm its selectivity for CYP1B1.

-

In Vivo Efficacy: Preclinical studies in animal models of cancer are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Mechanism Elucidation: Further studies are needed to confirm the mode of inhibition (e.g., competitive, non-competitive) and to fully elucidate its impact on downstream signaling pathways in various cancer cell types.

-

Structural Biology: Co-crystallization of this compound with CYP1B1 would provide definitive insights into its binding mode and facilitate the rational design of even more potent and selective second-generation inhibitors.

The development of targeted inhibitors like this compound holds significant promise for advancing cancer treatment by exploiting the tumor-specific expression of CYP1B1.

References

- 1. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]

- 2. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Cytochrome P450 1B1: a target for inhibition in anticarcinogenesis strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP1B1: A Promising Target in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. CYP1B1 converts procarcinogens into genotoxins in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]

- 10. This compound | Genome Context [genomecontext.com]

- 11. This compound | Amorcyte Cell [amorcyte.com]

- 12. A methoxyflavonoid, chrysoeriol, selectively inhibits the formation of a carcinogenic estrogen metabolite in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]